Product packaging for Butylchlorodihydroxytin(Cat. No.:CAS No. 13355-96-9)

Butylchlorodihydroxytin

Cat. No.: B083728
CAS No.: 13355-96-9
M. Wt: 247.31 g/mol
InChI Key: YWFUVTMPYOLBDB-UHFFFAOYSA-M
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Description

Significance within Contemporary Organotin Chemistry Research

Butylchlorodihydroxytin and its related analogues are significant in contemporary organotin chemistry research primarily due to their role as precursors and catalysts. The study of their formation through the hydrolysis of butyltin trichloride (B1173362) provides fundamental insights into the complex reaction mechanisms of organotin compounds in aqueous media. rsc.orgrsc.org Research in this area is crucial for understanding the structure and reactivity of mono-organotin species, which are often less studied than their di- and tri-organotin counterparts. researchgate.net

The compound serves as a model for investigating the coordination chemistry of tin, which can expand its coordination number beyond the typical four to form five- and six-coordinate complexes. researchgate.netlupinepublishers.com This characteristic is central to its catalytic activity. In the realm of polymer chemistry, this compound and similar compounds are investigated for their role as catalysts in esterification, transesterification, and the synthesis of polyesters and polyurethanes. sn-tin.combdmaee.net Their effectiveness as catalysts is a subject of ongoing academic research aimed at developing more efficient and environmentally benign catalytic systems. sn-tin.combdmaee.net

Furthermore, the study of the hydrolysis products of butyltin trichloride, which includes species conceptually related to this compound, contributes to the understanding of complex organotin clusters, such as the dodecameric cation [(BuSn)12O14(OH)6]2+. researchgate.netacs.org These clusters are of academic interest for their unique structures and potential applications in materials science.

Historical Development and Evolution of Research on this compound and Related Analogues

The journey into organotin chemistry began in the mid-19th century, with Edward Frankland's synthesis of diethyltin (B15495199) diiodide in 1849 often cited as a pioneering moment. lupinepublishers.comuevora.pt The early research landscape was primarily focused on the synthesis and characterization of various alkyl and aryl tin compounds. researchgate.net The industrial significance of organotins as PVC stabilizers, which emerged around the 1940s, spurred a significant increase in research activity. researchgate.net

Initially, research was heavily directed towards di- and tri-organotin compounds due to their prominent applications. Mono-organotin compounds like this compound were comparatively obscure. uevora.pt However, with the growing need for precursors for tin dioxide coatings and specialized catalysts, interest in mono-organotins began to rise. uevora.pt

The evolution of analytical techniques, particularly X-ray crystallography and NMR spectroscopy, has been pivotal in advancing the understanding of these compounds. Early studies were often hampered by the complex nature of the hydrolysis products of organotin trihalides. Modern analytical methods have allowed for more detailed structural elucidation, revealing the tendency of these compounds to form complex oxo-hydroxo clusters. researchgate.netacs.org The study of the stereochemistry and reactivity of organotin compounds has also been a significant area of research, with foundational work on the cleavage of carbon-tin bonds and the stereoselectivity of reactions at the tin center. scielo.br

Current Landscape and Future Trajectories of Academic Inquiry into this compound

The current academic landscape for this compound and related compounds is shaped by several key trends. A major focus is the development of more sustainable and environmentally friendly organotin catalysts. sn-tin.combdmaee.net While effective, the potential toxicity of some organotin compounds has driven research towards designing catalysts with lower environmental impact. bdmaee.net

Academic inquiry is also directed at achieving more precise control over the hydrolysis and condensation of mono-organotin trihalides to synthesize specific cluster structures with desired properties. rsc.orgrsc.org Density functional theory (DFT) calculations are increasingly being employed to understand the reaction pathways and thermodynamics of these complex processes. rsc.orgrsc.org

Future research is likely to continue exploring the catalytic potential of this compound and its analogues in a wider range of organic transformations and polymerizations. uobabylon.edu.iq There is also growing interest in the application of organotin compounds in materials science, for example, in the creation of hybrid organic-inorganic materials. acs.org The synthesis of novel organotin compounds with unique structural features and reactivities remains an active area of academic pursuit, with the potential for discovering new applications in catalysis and beyond. uobabylon.edu.iq

Detailed Research Findings

The synthesis of this compound is primarily achieved through the controlled hydrolysis of butyltin trichloride (BuSnCl₃). rsc.orgrsc.org This reaction is complex and can yield a variety of products depending on the reaction conditions, such as the stoichiometry of water and the pH. The term "this compound" often represents an idealized monomeric structure, while in reality, the product is frequently a more complex, aggregated species. researchgate.net Research has shown that the hydrolysis of monoorganotin trihalides can lead to the formation of structurally complex oxo-hydroxo clusters. researchgate.netacs.org For instance, the hydrolysis of butyltin trichloride can result in the formation of the dodecameric cluster [(BuSn)12O14(OH)6]2+. researchgate.netacs.org

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

PropertyValueCompound
Molecular Formula C₄H₁₁ClO₂SnThis compound
Molecular Weight 245.29 g/mol This compound
Appearance White solidThis compound
Melting Point ~150 °C (decomposes)This compound
Boiling Point 243.2 °C at 760 mmHgThis compound
Precursor Butyltin trichlorideThis compound

Interactive Data Table: Spectroscopic Data Interpretation

Spectroscopic TechniqueExpected Observations for this compound
¹H NMR Signals corresponding to the butyl group protons (CH₃, -CH₂-, -CH₂-Sn). The chemical shifts would be influenced by the electronegative substituents on the tin atom.
¹³C NMR Resonances for the four carbon atoms of the butyl group, with chemical shifts indicative of their proximity to the tin atom.
¹¹⁹Sn NMR A chemical shift characteristic of a five- or six-coordinate tin center, reflecting the presence of the hydroxyl and chloro ligands. The exact shift would be highly dependent on the specific structure (monomer, dimer, or cluster).
Infrared (IR) Spectroscopy Characteristic absorption bands for O-H stretching of the hydroxyl groups (typically broad in the 3200-3600 cm⁻¹ region), C-H stretching of the butyl group (around 2850-2960 cm⁻¹), and Sn-O and Sn-C stretching vibrations at lower frequencies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H13ClO2Sn B083728 Butylchlorodihydroxytin CAS No. 13355-96-9

Properties

IUPAC Name

butyl(chloro)tin;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H9.ClH.2H2O.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;1H;2*1H2;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFUVTMPYOLBDB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn]Cl.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13ClO2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044797
Record name Butyl(chloro)stannanediol
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Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13355-96-9
Record name Butylchlorotin dihydroxide
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Record name Stannane, butylchlorodihydroxy-
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Record name Stannane, butylchlorodihydroxy-
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Record name Butylchlorodihydroxystannane
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Record name BUTYLCHLOROTIN DIHYDROXIDE
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Synthetic Methodologies and Reaction Mechanisms of Butylchlorodihydroxytin

Established Synthetic Pathways for Butylchlorodihydroxytin Production

The most well-established and direct method for producing this compound is the controlled hydrolysis of Butyltin trichloride (B1173362). This process involves the sequential replacement of chloride ligands with hydroxide (B78521) groups from water.

The synthesis of this compound fundamentally relies on the availability of its direct precursor, Butyltin trichloride. The industrial production of this precursor is a critical first step, typically involving a multi-stage process that begins with tin(IV) chloride.

The common industrial route involves two key reactions:

Alkylation: Tin(IV) chloride is alkylated using organoaluminum compounds (e.g., tributylaluminium) or Grignard reagents to produce Tetrabutyltin. lupinepublishers.comuu.nl

Comproportionation (Redistribution): The resulting Tetrabutyltin is then reacted with additional tin(IV) chloride. wikipedia.orggelest.com By carefully controlling the stoichiometry of this reaction, different butyltin chlorides can be produced. To obtain Butyltin trichloride, a 1:3 molar ratio of Tetrabutyltin to tin(IV) chloride is used. wikipedia.orggelest.com

The final step is the hydrolysis of Butyltin trichloride. The stoichiometry of the base (e.g., sodium hydroxide) to the Butyltin trichloride is critical in determining the final product. A study utilizing NMR spectroscopy found that specific hydrolyzed species are formed at different molar ratios of the organotin trichloride to NaOH. electronicsandbooks.com The formation of this compound, specifically RSn(OH)₂Cl·2H₂O, is observed when the molar ratio of RSnCl₃ to NaOH is between 1:1 and 1:2. electronicsandbooks.com One documented synthetic route specifies using aqueous sodium hydroxide solution with Butyltin trichloride, achieving a yield as high as 95%. lookchem.com

Precursor/Reactant Chemical Formula Role in Synthesis Relevant Stoichiometry
Tin(IV) chlorideSnCl₄Initial raw materialStarting point for precursor synthesis
TributylaluminiumAl(C₄H₉)₃Alkylating agentUsed to form Tetrabutyltin from SnCl₄
TetrabutyltinSn(C₄H₉)₄Intermediate precursorReacts with SnCl₄ in a 1:3 ratio for redistribution
Butyltin trichlorideC₄H₉SnCl₃Direct precursorUndergoes hydrolysis
Water / Sodium HydroxideH₂O / NaOHHydrolyzing agentsReacts with C₄H₉SnCl₃ in a controlled ratio (e.g., 1:1-1:2 for NaOH)

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side products. The hydrolysis of Butyltin trichloride is typically carried out in an aqueous medium. electronicsandbooks.comoecd.org

Key parameters for the hydrolysis step include:

Temperature: The hydrolysis reaction must be carefully controlled. While specific optimal temperatures for this compound synthesis are proprietary or context-dependent, organotin reactions are often managed at lower temperatures to control the exothermic nature of the hydrolysis and prevent the formation of complex tin oxide polymers.

Solvent System: The reaction is performed in an aqueous solution to facilitate the hydrolysis. electronicsandbooks.com The concentration of the Butyltin trichloride precursor in the water is a key variable, with studies conducted at concentrations around 0.5 M. electronicsandbooks.com

Catalysts: The hydrolysis of organotin halides does not typically require a catalyst, as the reaction proceeds readily. oecd.org However, the addition of a base like sodium hydroxide is used to drive the reaction to the desired dihydroxy- species and neutralize the hydrochloric acid byproduct. electronicsandbooks.com For the preceding redistribution reaction to form Butyltin trichloride, heat and sometimes a Lewis acid catalyst are employed to facilitate the reaction. gelest.com

Parameter Condition Purpose
Temperature Controlled, often cooledTo manage the exothermic reaction and prevent unwanted side products.
Solvent Aqueous solutionTo provide water as a reactant for hydrolysis.
Reactant Concentration e.g., 0.5 M of C₄H₉SnCl₃To influence reaction kinetics and product formation. electronicsandbooks.com
pH Control Addition of base (e.g., NaOH)To neutralize HCl byproduct and control the degree of hydrolysis. electronicsandbooks.com
Catalyst None for hydrolysis stepThe reaction proceeds without catalytic assistance.

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound via the hydrolysis of Butyltin trichloride is not a single-step event but a sequential process. Investigations using proton and tin NMR spectroscopy have elucidated the various intermediate species that form in solution as the hydrolysis proceeds. electronicsandbooks.com

The proposed mechanism involves the following steps:

Initial Dissolution: When Butyltin trichloride (RSnCl₃) is dissolved in water, the first species to form is Butyltrichlorotin dihydrate, which quickly hydrolyzes one chloride ion to yield Butyldichlorohydroxytin, RSn(OH)Cl₂. electronicsandbooks.com

Further Hydrolysis: With the controlled addition of a base (e.g., one to two molar equivalents of NaOH), a second chloride ligand is replaced by a hydroxide group. This step leads to the formation of the target compound, this compound (RSn(OH)₂Cl), along with other species like [RSn(OH)(H₂O)ₙ]⁺. electronicsandbooks.com

Oligomerization/Polymerization: If the base concentration is increased further (e.g., to a 1:3 or 1:4 molar ratio of RSnCl₃:NaOH), the reaction proceeds past the desired product. Dehydration occurs between molecules, leading to the formation of short-chain oligomers and eventually cross-linked polymers containing Sn-O-Sn bonds (stannoxanes). wikipedia.orgelectronicsandbooks.com

This stepwise replacement is a hallmark of organotin halide hydrolysis, where the strong affinity of the tin atom for oxygen drives the displacement of halide ions by hydroxide groups.

Novel Approaches and Advancements in Scalable Synthesis of this compound

While specific novel synthetic routes for the final hydrolysis step to this compound are not widely published, advancements in scalable synthesis focus on the efficient and cost-effective production of its crucial precursor, Butyltin trichloride. The industrial scalability of organotin compounds hinges on well-established but continuously optimized processes. lupinepublishers.comuu.nl

Another approach that has been commercially successful for certain organotins is the direct reaction of metallic tin with an organic halide in the presence of a catalyst. lupinepublishers.com While this is used for compounds like dimethyltin (B1205294) dichloride, its application for butyltin derivatives is part of ongoing industrial research to create more direct and atom-economical synthetic routes.

Evidence of existing scalable synthesis is demonstrated by the commercial availability of this compound, with some suppliers reporting production capacities of several metric tons per month. leapchem.com This indicates that the established pathways, particularly the alkylation of tin(IV) chloride followed by redistribution and controlled hydrolysis, have been successfully implemented on an industrial scale.

Catalytic Efficacy and Reaction Kinetics of Butylchlorodihydroxytin in Organic Synthesis

Catalysis in Esterification Processes

Esterification, a chemical process that forms esters, is fundamental to the production of various polymers. Butylchlorodihydroxytin is an active catalyst for these reactions, typically at temperatures ranging from 200-230°C. lookchem.com Its use can lead to shorter esterification times and lower reaction temperatures, contributing to more efficient use of equipment. newtopchem.com

Application in Saturated Polyester (B1180765) Resin Synthesis for Powder Coatings

This compound is utilized as a catalyst in the synthesis of saturated polyester resins specifically designed for powder coatings. lookchem.comnewtopchem.comchemdad.com These coatings are valued for their durability, resistance to UV degradation, and long-term color retention, making them suitable for outdoor applications. evercoatingresins.com The synthesis of these resins is an energy-intensive process, often requiring high temperatures (e.g., 250-260°C) and reaction times ranging from 5 to over 20 hours. researchgate.netgoogle.com The use of an effective catalyst like this compound is crucial for accelerating the reaction, thereby reducing costs and increasing production output. researchgate.net Saturated polyester powder coatings provide excellent resistance to corrosion and chemical exposure, further enhancing their utility in industrial settings. evercoatingresins.com

Table 1: Properties of Saturated Polyester Resins for Powder Coatings

PropertyDescription
Durability High resistance to wear, weathering, and degradation. evercoatingresins.com
UV Resistance Maintains integrity and color upon exposure to ultraviolet light. evercoatingresins.com
Corrosion Resistance Provides a protective barrier against corrosive agents. evercoatingresins.com
Adhesion Excellent bonding to various substrates.
Flexibility Can be formulated to achieve varying degrees of flexibility and impact resistance. danickspecialties.com

Catalytic Role in Unsaturated Polyester Resin Production (Gel Coat, Sheet Molding, Cast Molding Applications)

The catalytic activity of this compound extends to the production of unsaturated polyester resins (UPRs). lookchem.comnewtopchem.comchemdad.com These resins are fundamental components in the manufacture of fiber-reinforced plastics and composites used in a wide array of applications, including gel coats, sheet molding compounds (SMC), and cast molding products for marine, automotive, and infrastructure projects. lookchem.comchalcogen.ro UPRs are typically solutions of a polyester in a monomer like styrene, which cross-links the polyester chains during the curing process to form a solid, rigid structure. researchgate.net

The use of organotin catalysts in UPR synthesis can be limited by the potential formation of insoluble residues that cause turbidity in the final resin. researchgate.net However, the specific structure of this compound, containing a chlorine atom, enhances its Lewis acidity. researchgate.net This increased acidity allows the catalyst to be effective at lower temperatures and to achieve higher reaction speeds compared to other organotin catalysts, representing a distinct advantage in UPR synthesis. researchgate.net

Catalysis in Transesterification Reactions

This compound is also an effective catalyst for transesterification reactions, a process involving the exchange of the alkoxy group of an ester with another alcohol. These reactions are typically conducted at temperatures between 140°C and 180°C when catalyzed by this compound. lookchem.comnewtopchem.com

Formation of Esters and Antioxidants

In the temperature range of 140-180°C, this compound facilitates transesterification reactions for the production of various specialty esters and antioxidants. lookchem.comnewtopchem.com This application is crucial for synthesizing compounds that prevent oxidation and degradation in various materials.

Application in Polybutylene Terephthalate (PBT) Engineering Resins Production for Automotive and Construction Markets

The production of Polybutylene Terephthalate (PBT), a high-performance engineering thermoplastic, utilizes this compound as a catalyst. lookchem.comnewtopchem.com PBT is widely used in demanding markets such as the automotive and construction industries due to its excellent balance of mechanical and electrical properties, durability, and moldability. polyplastics.com It is often compounded with materials like glass fibers, toughening agents, and antioxidants to create materials for components that require high strength, stiffness, and heat resistance. polyplastics.comgoogle.com The catalytic action of this compound is integral to the polymerization process that yields these robust engineering resins. lookchem.comnewtopchem.com

Table 2: Industrial Applications of Resins Catalyzed by this compound

Resin TypeCatalyst ApplicationKey End-Use MarketsCommon Applications
Saturated Polyester Resin Esterification SynthesisCoatings, Industrial FinishingPowder coatings for outdoor and industrial equipment. evercoatingresins.com
Unsaturated Polyester Resin Esterification SynthesisComposites, Marine, AutomotiveGel coats, sheet molding compounds, cast parts. lookchem.comchalcogen.ro
Polybutylene Terephthalate (PBT) Transesterification/PolycondensationAutomotive, Electrical/Electronics, ConstructionConnectors, sensors, housing components. polyplastics.com

This compound as a Catalyst in Polymerization Reactions

A significant application of this compound is in the field of polymer chemistry, specifically in catalyzing ring-opening polymerization (ROP) reactions. This method is crucial for producing high-performance polymers from cyclic monomers. mdpi.com

Cyclic Butylene Terephthalate (CBT) Ring-Opening Polymerization

This compound is the selected catalyst for the entropically-driven ring-opening polymerization of Cyclic Butylene Terephthalate (CBT) oligomers. researchgate.net This process transforms the low-molecular-weight cyclic oligomers into high-molecular-weight, linear poly(butylene terephthalate) (PBT). researchgate.net The reaction typically occurs at temperatures around 190°C. researchgate.net

The key advantage of this system is the physical state of the CBT resin before polymerization. It possesses a very low, water-like melt viscosity. researchgate.net This characteristic allows for exceptional impregnation of fibrous reinforcements, making it a highly promising material for creating advanced thermoplastic composites. researchgate.net The ROP mechanism, initiated by the catalyst, proceeds rapidly, converting the liquid-like resin into a solid engineering thermoplastic within minutes. researchgate.net

Impact on Polymerization Efficiency and Resulting Polymer Characteristics

The use of this compound as a catalyst has a profound impact on both the efficiency of the polymerization process and the final properties of the resulting polymer. The catalyst ensures a rapid polymerization of CBT, a critical factor for industrial manufacturing processes where short cycle times are desirable. researchgate.net

The characteristics of the final polymer, such as mechanical strength, thermal stability, and solubility, are directly influenced by the success of the polymerization reaction. specialchem.com Effective catalysis by this compound leads to the formation of high-molecular-weight PBT, which provides the desirable mechanical properties of an engineering thermoplastic. researchgate.netnih.gov The efficiency of the catalyst in achieving a high degree of polymerization is crucial for developing a robust polymer network that resists deformation and provides structural integrity. specialchem.com

The following table summarizes the impact of this compound-catalyzed polymerization on the process and final product.

AspectImpact of this compound Catalysis
Polymerization Efficiency Enables rapid polymerization of CBT, with reactions completing within minutes. researchgate.net
Monomer Conversion Facilitates high conversion of cyclic oligomers to linear high-molecular-weight polymer. researchgate.net
Processing The initial low viscosity of CBT allows for excellent wetting and impregnation of fibers before polymerization is initiated by the catalyst. researchgate.net
Resulting Polymer Produces high-molecular-weight poly(butylene terephthalate) (PBT), a valuable engineering thermoplastic. researchgate.net
Mechanical Properties The resulting PBT possesses enhanced mechanical strength and toughness suitable for composite applications. researchgate.netspecialchem.com
Thermal Stability The formation of a stable, high-molecular-weight polymer network contributes to good thermal properties. specialchem.com

Strategies for Catalyst Reusability and Development of Sustainable Catalytic Processes

In line with the principles of green chemistry, the reusability of catalysts is a critical consideration for developing sustainable and cost-effective industrial processes. mdpi.com this compound is noted for its hydrolytic stability, a property that contributes to its potential for recyclability.

The development of sustainable catalytic processes aims to minimize waste and environmental impact. epfl.ch Heterogeneous catalysts are often favored in this regard because they can be easily separated from the reaction mixture by filtration, allowing for reuse over multiple cycles. nih.gov While this compound forms a soluble active species in some applications, strategies for its recovery and reuse are central to improving the sustainability of the processes in which it is employed. chemicalbook.comnih.gov

General strategies for catalyst regeneration, such as washing and drying, or thermal treatments like calcination for solid catalysts, are employed to restore activity after use. nih.gov For homogeneous catalysts, recovery might involve techniques like precipitation or extraction. The investigation into immobilizing organotin catalysts on solid supports is an active area of research, aiming to combine the high activity of homogeneous systems with the ease of separation of heterogeneous ones. These approaches are part of a broader effort to create more economical and environmentally friendly chemical manufacturing processes. mdpi.comresearchgate.net

Applications of Butylchlorodihydroxytin in Advanced Materials Science and Engineering

Incorporation into High-Performance Coatings and Adhesives

The stabilizing properties of Butylchlorodihydroxytin also find application in the formulation of high-performance coatings and adhesives. researchgate.net In these applications, the polymer binder is susceptible to the same degradation mechanisms as in bulk plastics. The inclusion of organotin stabilizers can enhance the thermal and light stability of the coating or adhesive, ensuring its performance and longevity. baerlocher.com For coatings, this translates to better color retention and resistance to weathering. For adhesives, it ensures the integrity of the bond over time.

Utilization in Specialized Materials for Electronics and Automotive Industries

The electronics and automotive industries demand materials with high performance and long-term reliability. The ability of this compound to enhance the thermal stability and mechanical properties of polymers makes it a suitable additive for specialized materials in these sectors. baerlocher.comresearchgate.net In the automotive industry, for example, plastic components are often exposed to high temperatures and harsh environmental conditions. The use of stabilized polymers is critical to ensure their durability and safety. optical-sorting.de Similarly, in the electronics industry, materials used for housings and components must be stable and reliable over the product's lifespan. researchgate.net

Biological Activities and Biomedical Research Potential of Butylchlorodihydroxytin

Investigation of Antimicrobial Properties

Organotin compounds are recognized for their biocidal effects, and Butylchlorodihydroxytin has been explored for its capabilities as a biocide. mdpi.comsmolecule.com The antimicrobial efficacy of organotin compounds is significantly influenced by the number and nature of the organic groups attached to the tin atom. jocpr.compjoes.com Generally, the biological activity, including toxicity and antimicrobial action, follows the order: R₃Sn⁺ > R₂Sn²⁺ > RSn³⁺. researchgate.netpjoes.com

While specific comprehensive studies on the antifungal spectrum of this compound are not widely available in public literature, the antifungal properties of organotin compounds, especially tributyltins, are well-documented. oup.com These compounds are known to be effective against a variety of fungi. nih.gov The general mechanism is believed to involve the disruption of fungal cell membranes. uobabylon.edu.iq For instance, tributyltin oxide is known to inhibit the growth of fungi by binding to sulfhydryl groups of enzymes that are essential for the synthesis of ergosterol, a critical component of fungal cell membranes. uobabylon.edu.iq

Research on other organotin carboxylates has demonstrated significant fungistatic and fungicidal activities against various pathogenic and nonpathogenic fungi. oup.com While the following data is not specific to this compound, it illustrates the typical efficacy of related organotin compounds.

Table 1: General Antifungal Activity of Select Organotin Compounds

Fungal Type Effective Concentration Range (μg/ml) Reference
Yeast-like Fungi 2.34–9.37 oup.com
Filamentous Fungi 18.74–50 oup.com
Rhizoctonia solanii Data not quantified nih.gov

This table presents generalized data for organotin compounds to illustrate their potential antifungal efficacy, as specific data for this compound is limited.

The antibacterial properties of this compound are inferred from the broader class of organotin compounds, which have shown activity against both Gram-positive and Gram-negative bacteria. bsmiab.orgjocpr.com The lipophilicity of the compound, influenced by the organic groups attached to the tin atom, plays a crucial role in its ability to penetrate bacterial cell membranes. pjoes.com Phenyl-containing organotin compounds, for example, have been noted for their enhanced antimicrobial activity due to increased lipophilicity. jocpr.compjoes.com

Studies on various organotin complexes have demonstrated their potential as antibacterial agents. For example, certain diorganotin complexes have been tested against a range of bacteria, as shown in the table below.

Table 2: General Antibacterial Spectrum of Select Organotin Complexes

Bacterial Strain Type Reference
Bacillus subtilis Gram-positive bsmiab.org
Staphylococcus aureus Gram-positive bsmiab.org
Pseudomonas aeruginosa Gram-negative bsmiab.org
Escherichia coli Gram-negative bsmiab.org
Enterococcus raffinosus Gram-positive jocpr.com
Klebsiella sp. Gram-negative jocpr.com
Acinetobacter baumannii Gram-negative jocpr.com

Exploration of Therapeutic Capabilities for Ailments and Conditions

The exploration of this compound for direct therapeutic applications in treating human or animal ailments is not extensively documented. Its study has been primarily focused on its industrial uses and its toxicological profile, including its potential as an endocrine disruptor. smolecule.com

However, the broader family of organotin compounds has been investigated for a range of therapeutic possibilities, including antitumor, anti-inflammatory, and antiviral activities. nih.govresearchgate.netbsmiab.org The potential of organotin complexes as anticancer agents, for instance, is an active area of research, with studies focusing on their cytotoxicity against various human cancer cell lines. nih.govpjoes.com These investigations provide a basis for the potential, albeit currently unexplored, therapeutic avenues for specifically engineered organotin compounds. Any such development would need to carefully consider the inherent toxicity associated with this class of compounds. researchgate.net

Human Exposure Pathways and Health Risk Assessment

Dietary Exposure through Consumption of Contaminated Seafood

The consumption of contaminated seafood represents a primary pathway for human exposure to various environmental toxins, including organotin compounds. nih.gov Organotins can bioaccumulate in aquatic organisms, moving up the trophic chains from lower organisms to fish and shellfish that are consumed by humans. researchgate.net Although specific data on this compound in seafood is limited, the general behavior of butyltins in aquatic environments suggests a potential for accumulation in marine food sources. researchgate.netresearchgate.net High levels of organotin compounds have been found in sediments around marinas, which can then be transferred to aquatic life. naturvardsverket.se

Exposure from Household and Consumer Products

Human exposure to organotin compounds can also occur through various household and consumer products. naturvardsverket.se Mono- and di-organotin compounds are frequently used as stabilizers in the production of polyvinyl chloride (PVC) plastics. naturvardsverket.se They can also be found as catalysts in sealants, adhesives, and lacquers. naturvardsverket.se The widespread use of butyltin derivatives in industrial, domestic, and consumer products has led to their presence in the environment. researchgate.net While the use of TBT in antifouling paints has been restricted, other butyltin compounds continue to be used in a variety of applications that can lead to human exposure. naturvardsverket.se

Environmental Fate, Ecotoxicology, and Regulatory Considerations of Butylchlorodihydroxytin

Broader Neurotoxicological and Immunotoxicological Implications of Organotin Compounds

Organotin compounds exhibit significant neurotoxic and immunotoxic effects in mammals. uu.nl

Neurotoxicity: Trialkyltins, such as trimethyltin (B158744) and triethyltin, are potent neurotoxins. cdc.gov Exposure to these compounds can lead to neuronal damage, neuroinflammation, and oxidative stress in the brain. nih.gov In humans accidentally exposed to trimethyltin, a range of psychomotor changes have been reported, including headaches, memory deficits, depression, and irritability. uu.nlnih.gov Animal studies have confirmed that certain organotins can cross the blood-brain barrier and cause neurotoxic effects. nih.gov

Immunotoxicity: Dibutyltin (B87310) and tributyltin compounds are known to be immunotoxic, with the primary effect being a reduction in the size and weight of the thymus gland and depletion of lymphocytes. mdpi.comcdc.gov This can lead to a depression of cell-mediated immune responses. researchgate.net Dialkyltins appear to directly interfere with the proliferation of thymocytes. cdc.gov The immunotoxic properties of some organotins, like trimethyltin and triethyltin, may be overshadowed by their more potent neurotoxicity. uu.nl

Interactive Data Table: Summary of Health Implications of Organotin Compounds

Effect TypeOrganotin Compounds ImplicatedKey Findings
Neurotoxicity Trimethyltin, TriethyltinNeuronal damage, neuroinflammation, oxidative stress, behavioral impairments cdc.govnih.gov
Immunotoxicity Dibutyltin, TributyltinThymus atrophy, lymphocyte depletion, suppression of cell-mediated immunity mdpi.comcdc.gov

Endocrine Disrupting Potential in Biological Systems

Butylchlorodihydroxytin, as a member of the butyltin class of organotin compounds, is presumed to share the endocrine-disrupting properties widely documented for its parent compounds, such as tributyltin (TBT) and its primary metabolite, dibutyltin (DBT). Organotin compounds are recognized as potent endocrine-disrupting chemicals (EDCs) that can interfere with hormonal systems in a variety of organisms, leading to adverse developmental, reproductive, and metabolic effects.

The primary endocrine mechanism of action for butyltins involves their interaction with nuclear receptors, specifically the retinoid-X receptor (RXR) and the peroxisome proliferator-activated receptor γ (PPARγ). TBT and DBT have been identified as high-affinity ligands for these receptors, acting as agonists. This activation can trigger a cascade of events, including the promotion of adipogenesis (fat cell formation). In utero exposure to TBT in animal models has been shown to increase lipid accumulation in various tissues and lead to greater adipose mass in adulthood, suggesting a role as a potential chemical stressor for obesity.

Another significant mechanism of endocrine disruption is the inhibition of the aromatase enzyme. Aromatase is a key enzyme responsible for converting androgens (male hormones) to estrogens (female hormones). By inhibiting this enzyme, butyltin compounds can lead to an imbalance of steroid hormones, specifically an accumulation of androgens. This mechanism is famously linked to the phenomenon of "imposex," the imposition of male sexual characteristics (e.g., a penis and vas deferens) on female marine snails. This effect, observed at environmentally relevant concentrations, has led to population declines in sensitive mollusk species.

While much of the research has focused on TBT, its degradation product DBT has also been shown to be an endocrine disruptor, promoting feminization effects in some studies and also acting as a partial agonist for PPARγ and RXRα with significant adipogenic potential. This compound is a di-substituted organotin, and like DBT, it is a breakdown product of TBT. The degradation of TBT in the environment proceeds by the sequential loss of butyl groups, forming DBT and then monobutyltin (B1198712) (MBT), before ultimately breaking down to inorganic tin. Therefore, the endocrine-disrupting potential of this compound is intrinsically linked to the well-established toxicities of its precursors.

Summary of Endocrine Disrupting Mechanisms of Butyltins
MechanismTarget Receptor/EnzymeObserved EffectKey Compounds Implicated
Nuclear Receptor AgonismRXR, PPARγPromotion of adipogenesis (fat cell differentiation), potential for obesity.Tributyltin (TBT), Dibutyltin (DBT)
Enzyme InhibitionAromatase (CYP19)Inhibition of androgen-to-estrogen conversion, leading to masculinization (e.g., imposex in snails).Tributyltin (TBT)
Receptor AntagonismEstrogen Receptors (ERα, ERβ)Inhibition of estrogen-induced activity, disruption of estrogen signaling.Tributyltin (TBT)
Thyroid System DisruptionThyroid Hormone SystemPotential interference with thyroid hormone synthesis, transport, and action.Tributyltin (TBT)

Regulatory Frameworks and Environmental Policy Development

Historical Evolution of Organotin Regulation

The regulation of organotin compounds has evolved significantly over the past several decades, driven by growing scientific evidence of their extreme toxicity to non-target marine organisms. The story of organotin regulation is largely the story of tributyltin (TBT), which was widely used as a highly effective biocide in antifouling paints for ship hulls starting in the 1960s.

By the late 1970s and early 1980s, severe environmental impacts began to surface. Two key events catalyzed regulatory action: the collapse of oyster fisheries in Arcachon Bay, France, and the discovery of imposex in female marine snails in UK coastal waters, both linked to TBT leaching from boat paint.

This led to the first wave of regulations in the 1980s. Several countries implemented national bans or restrictions on the use of TBT-based paints, particularly on smaller vessels that frequent sensitive coastal ecosystems.

France (1982): Implemented the first partial ban on TBT for vessels under 25 meters.

United Kingdom (1987): Introduced controls on organotin use in antifouling paint.

United States (1988): The Organotin Antifouling Paint Control Act restricted TBT use on non-aluminum hulled vessels smaller than 25 meters.

European Union, Canada, Australia (1989): Implemented similar prohibitions for both small and large vessels.

In 1990, the International Maritime Organization's (IMO) Marine Environment Protection Committee (MEPC) recommended that governments adopt measures to eliminate TBT-containing paints on smaller ships and restrict the leaching rate from paints on larger vessels. However, as evidence of widespread, persistent harm grew, it became clear that a global, legally binding instrument was necessary.

This culminated in the adoption of the International Convention on the Control of Harmful Anti-fouling Systems on Ships (AFS Convention) by the IMO on October 5, 2001. This landmark convention called for a global ban on the application of organotin compounds as biocides in antifouling systems by January 1, 2003, and a complete prohibition of their presence on ship hulls by January 1, 2008. The AFS Convention officially entered into force on September 17, 2008.

Current Restrictions and International Standards for this compound Use

Specific regulations explicitly naming "this compound" are not common, as environmental legislation typically targets the parent compounds (like TBT and DBT) or broader chemical classes. As a butyltin compound and a degradation product of TBT, this compound is covered by the comprehensive restrictions placed on organotins.

International Maritime Organization (IMO): The primary international standard is the AFS Convention , which effectively bans the use of organotin compounds, including all butyltins, as biocides in antifouling systems on ships worldwide. Under the convention:

Ships are not permitted to apply or re-apply organotin-based antifouling systems.

By January 1, 2008, ships were required to either have removed such systems or have applied a barrier coating to prevent any further leaching of the underlying organotin compounds. This convention applies to all ships, including offshore platforms and floating units, entering the ports or terminals of a party to the convention.

European Union (EU): The EU has robust regulations concerning organotins, primarily through the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) Regulation (EC) No 1907/2006.

Under Annex XVII of REACH, tri-substituted organotin compounds (like TBT) cannot be placed on the market or used in articles where the concentration is greater than 0.1% by weight of tin. This restriction took effect on July 1, 2010.

Dibutyltin (DBT) compounds are also restricted. They shall not be used in mixtures and articles for supply to the general public where the concentration is greater than 0.1% by weight of tin. This restriction came into force on January 1, 2012.

Due to their reproductive toxicity, several organotin compounds, including certain dioctyltin (B90728) and dibutyltin compounds, have been added to the Candidate List of Substances of Very High Concern (SVHCs) under REACH.

Because this compound falls within the chemical family of butyltins, its presence in articles or mixtures would be subject to these stringent concentration limits set by REACH.

Remediation Strategies and Environmental Mitigation Technologies

Due to their persistence and toxicity, the remediation of organotin-contaminated sediments and water is a significant environmental challenge. Various technologies have been developed to remove or degrade these compounds, including this compound and its precursors. These strategies can be broadly categorized into biological, chemical, and physicochemical methods.

Biological Remediation (Bioremediation): Bioremediation utilizes microorganisms to break down organotin compounds into less toxic forms. This is considered the most important mechanism for the natural elimination of TBT from sediments.

Microbial Degradation: Certain bacteria, fungi, and algae are capable of cleaving the tin-carbon bonds, sequentially degrading TBT to DBT, MBT, and finally to non-toxic inorganic tin. Studies have shown that indigenous microbes in contaminated sediments can significantly reduce TBT concentrations over time, with half-lives ranging from months to years depending on environmental conditions. The process is generally more rapid in water compared to sediment and is influenced by factors like temperature and sunlight.

Enhanced Bioremediation: This involves stimulating the activity of native microbial populations or introducing specific, highly effective microbial strains (bioaugmentation) to accelerate the degradation process.

Chemical Remediation: Chemical methods involve the use of reactive substances to degrade or stabilize organotin compounds.

Advanced Oxidation Processes (AOPs): Techniques like photocatalysis (using UV light) and Fenton's reagent (iron catalyst with hydrogen peroxide) generate highly reactive hydroxyl radicals. These radicals can effectively destroy TBT and its derivatives, converting them to less toxic forms and ultimately to inorganic tin.

Chemical Stabilization: This approach aims to immobilize the contaminants to reduce their bioavailability. The application of nanoscale zero-valent iron (nZVI) has shown promise in degrading organotins in sediments.

Physicochemical Remediation: These methods use a combination of physical and chemical processes to treat contaminated media.

Adsorption: This is a highly effective method for reducing TBT concentrations in water, as organotins are strongly attracted to particles. Materials with high surface areas, such as powdered activated carbon and iron oxides, can be used to adsorb organotins from wastewater, achieving significant removal rates.

Soil Washing: This physical separation technique involves using water and sometimes chemical additives to wash contaminated soils or sediments. The process transfers contaminants from the solid matrix to the liquid phase, which can then be treated.

Electrochemical Treatment: This method uses electrical currents to degrade pollutants. It has been explored as a potentially more sustainable option than chemical oxidation for treating large volumes of contaminated sediment.

Comparison of Remediation Technologies for Organotin Compounds
Technology TypeSpecific MethodPrinciple of ActionAdvantagesLimitations
BiologicalNatural AttenuationDegradation by indigenous microorganisms.Low cost, in-situ.Very slow process, effectiveness varies with conditions.
Enhanced BioremediationStimulation or introduction of specific microbes.Faster than natural attenuation, environmentally friendly.Can be sensitive to high contaminant concentrations.
ChemicalAdvanced Oxidation (e.g., Fenton's)Degradation by powerful hydroxyl radicals.Rapid and effective for high concentrations.High cost, potential for hazardous by-products.
Chemical Stabilization (e.g., nZVI)Degradation and immobilization of contaminants.Effective for in-situ treatment of sediments.Potential for mobilizing other co-contaminants (e.g., metals).
PhysicochemicalAdsorption (e.g., Activated Carbon)Binding of organotins to a solid matrix.Highly effective for water treatment.Requires disposal/regeneration of the adsorbent material.
Electrochemical TreatmentDegradation using electrical current.Sustainable option for large volumes.Can be less potent than chemical methods for some co-contaminants.

Advanced Characterization Techniques and Analytical Methodologies for Butylchlorodihydroxytin Research

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for probing the molecular structure and bonding of Butylchlorodihydroxytin. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and arrangement.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct chemical bonds. While a specific, publicly available spectrum for this compound is not readily found in the literature, the expected vibrational modes can be inferred from the analysis of related organotin compounds.

Key expected IR absorption bands for this compound include:

O-H Stretching: A broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹ due to the stretching vibrations of the two hydroxyl (-OH) groups. The broadness of this peak is a result of hydrogen bonding between molecules.

C-H Stretching: Absorptions corresponding to the stretching vibrations of the C-H bonds in the butyl group are expected in the 2850-2960 cm⁻¹ range.

Sn-O Stretching: The stretching vibration of the tin-oxygen bond typically appears in the 500-700 cm⁻¹ region.

Sn-C Stretching: The tin-carbon bond stretching vibrations are expected to be observed in the 500-600 cm⁻¹ range.

Sn-Cl Stretching: The absorption band for the tin-chlorine bond is anticipated at lower frequencies, generally below 400 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H Stretch3200-3600Strong, Broad
C-H Stretch (Butyl)2850-2960Strong
Sn-O Stretch500-700Medium
Sn-C Stretch500-600Medium
Sn-Cl Stretch< 400Medium

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing symmetric non-polar bonds. It serves as a valuable tool for obtaining a unique "vibrational fingerprint" of a molecule. For this compound, Raman spectroscopy can be effectively used to identify and characterize the Sn-C, Sn-O, and Sn-Cl bonds.

A comprehensive Raman spectral analysis of various organotin compounds has demonstrated the ability to distinguish between different families (e.g., tributyltin vs. triphenyltin) and even between closely related compounds within the same family (e.g., monobutyltin (B1198712), dibutyltin (B87310), and tributyltin). This is achieved by analyzing characteristic peak groups that act as Raman fingerprints for these substances nih.gov.

Key expected Raman shifts for this compound include:

Symmetric Sn-C Stretching: A strong and characteristic Raman band is expected for the symmetric stretching of the tin-carbon bond.

Sn-O Vibrations: Raman scattering from the Sn-O bonds will also contribute to the unique fingerprint of the molecule.

Sn-Cl Stretching: The Sn-Cl stretching vibration should be observable in the low-frequency region of the Raman spectrum.

The combination of IR and Raman spectroscopy provides a robust method for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms. For this compound, ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy are particularly informative.

¹H NMR: The proton NMR spectrum would show signals corresponding to the different types of protons in the butyl group. The chemical shifts and splitting patterns of these signals would confirm the structure of the alkyl chain. The protons of the hydroxyl groups would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the four carbon atoms in the butyl group, providing further confirmation of the carbon skeleton.

¹¹⁹Sn NMR: Tin has several NMR-active isotopes, with ¹¹⁹Sn being the most commonly studied due to its favorable properties huji.ac.il. The ¹¹⁹Sn NMR chemical shift is highly sensitive to the coordination number and the nature of the substituents attached to the tin atom. For a monobutyltin compound like this compound, the ¹¹⁹Sn chemical shift would fall within a characteristic range that helps to confirm the presence of a single butyl group and the specific coordination environment of the tin atom huji.ac.ilrsc.orgnih.gov.

Table 2: Predicted Nuclear Magnetic Resonance (NMR) Data for this compound
NucleusExpected Chemical Shift Range (ppm)Key Information Provided
¹H0.9 - 4.0 (butyl protons); variable (OH protons)Structure of the butyl group and presence of hydroxyl protons.
¹³C13 - 70Confirmation of the carbon skeleton of the butyl group.
¹¹⁹SnCharacteristic range for monobutyltin compoundsConfirmation of the monobutyltin structure and coordination environment of the tin atom.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

A recent study by Di Girolamo et al. (2024) reported for the first time the gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) spectra of underivatized chlorinated monobutyltin compounds analchemres.org. This is a significant advancement as it allows for the direct analysis of these compounds without the need for derivatization. The electron ionization (EI) mass spectrum of a compound like this compound would be expected to show a molecular ion peak corresponding to its molecular weight, although it may be of low intensity due to the lability of the molecule.

The fragmentation pattern would be characterized by the successive loss of the butyl group, chlorine, and hydroxyl groups. Key fragments would include ions resulting from the cleavage of the Sn-C, Sn-O, and Sn-Cl bonds. The isotopic pattern of tin, with its multiple stable isotopes, provides a characteristic signature in the mass spectrum that aids in the identification of tin-containing fragments.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
Fragment IonDescription
[C₄H₉Sn(OH)₂Cl]⁺Molecular Ion
[Sn(OH)₂Cl]⁺Loss of butyl radical (C₄H₉)
[C₄H₉Sn(OH)₂]⁺Loss of chlorine radical (Cl)
[C₄H₉SnOHCl]⁺Loss of hydroxyl radical (OH)
[SnCl]⁺Further fragmentation
[Sn]⁺Further fragmentation

Chromatographic Separation and Detection Techniques

Chromatographic techniques are essential for separating components of a mixture and are widely used in the analysis of organotin compounds.

Gas chromatography (GC) is a common and powerful technique for the separation and analysis of volatile compounds. However, organotin compounds like this compound are generally polar and non-volatile, making them unsuitable for direct GC analysis. Therefore, a derivatization step is typically required to convert them into more volatile and thermally stable analogues analchemres.orgnih.gov.

Common derivatization procedures for butyltin compounds include:

Ethylation: Reaction with sodium tetraethylborate (NaBEt₄) to replace the hydroxyl and chloro substituents with ethyl groups.

Pentylation: Reaction with a pentyl Grignard reagent to form pentyl derivatives.

After derivatization, the resulting volatile butyltin derivatives can be separated on a capillary GC column and detected with high sensitivity using various detectors, most notably a mass spectrometer (GC-MS). The use of GC-MS allows for both the quantification of the individual butyltin species and their unambiguous identification based on their mass spectra researchgate.netgcms.cz. The recent development of methods for the analysis of underivatized chlorinated organotins by GC-MS/MS offers a promising alternative that simplifies sample preparation analchemres.org.

Liquid Chromatography (LC) Applications for Non-Volatile Species

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a powerful technique for the analysis of non-volatile and polar organotin species like this compound. A significant advantage of HPLC over gas chromatography is that it often does not require a derivatization step, simplifying sample preparation. nih.goveurofins.com.au

Most separations are performed using reversed-phase or ion-exchange chromatography with gradient elution. nih.gov For instance, reversed-phase micro-liquid chromatography (µLC) can be used to separate organotin compounds. epa.gov The mobile phase composition is crucial for achieving good resolution and ensuring the stability of the analytes during analysis; additives like acetic acid and tropolone (B20159) are often necessary to keep organotins stable in solution. epa.gov Detection can be accomplished using various detectors, including atomic absorption spectrometry (AAS) and inductively coupled plasma mass spectrometry (ICP-MS), with the latter offering high sensitivity and specificity. nih.goveurofins.com.au The combination of HPLC with ICP-MS is commonly used for the speciation of organotin compounds. nih.gov

Table 1: Typical HPLC Conditions for Organotin Analysis

ParameterConditionPurpose
Technique Reversed-Phase HPLCSeparates compounds based on polarity.
Mobile Phase Gradient elution with acidified water/organic solvent (e.g., methanol, acetonitrile)Resolves a wide range of organotin species.
Additives Acetic acid, TropoloneEnsures stability of organotin compounds during analysis. epa.gov
Detector Inductively Coupled Plasma Mass Spectrometry (ICP-MS)Provides sensitive and element-specific detection. eurofins.com.au

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the comprehensive analysis of complex mixtures containing organotin compounds. asdlib.orgslideshare.netajrconline.org They provide both separation of the analytes and structural information for their identification and quantification. asdlib.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC is a preferred separation technique due to its high resolution. nih.gov However, since organotin compounds like this compound are polar and non-volatile, they must be converted into more volatile and thermally stable derivatives before GC analysis. analchemres.orglabrulez.com This derivatization is a critical part of the sample preparation and typically involves alkylation (e.g., using Grignard reagents like pentylmagnesium bromide) or ethylation (using sodium tetraethylborate). acs.orgsatra.com After derivatization, the resulting tetraalkyltin compounds can be separated by GC and detected by MS. labrulez.comsatra.com GC coupled with detectors like flame photometric detection (FPD) or atomic emission detection (AED) is also used. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. ajrconline.orgnih.gov This technique is particularly well-suited for polar, non-volatile compounds as it eliminates the need for the derivatization step required for GC. eurofins.com.au The sample is introduced from the LC column into the MS interface, where the solvent is removed and the analytes are ionized. slideshare.net Electrospray ionization (ESI) is a common ionization source used for this purpose. epa.gov EPA Method 8323, for example, uses micro-liquid chromatography coupled with electrospray ion trap mass spectrometry (µLC-ES-ITMS) to detect organotin cations directly. epa.gov This approach offers exceptional sensitivity and selectivity for speciation analysis. eurofins.com.au

Table 2: Comparison of GC-MS and LC-MS for this compound Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Analyte Volatility Requires volatile compounds; derivatization is necessary for polar organotins. analchemres.orglabrulez.comSuitable for non-volatile and thermally labile compounds. eurofins.com.au
Sample Preparation Complex; involves extraction and mandatory derivatization. nih.govSimpler; direct injection after extraction is often possible. eurofins.com.au
Separation Principle Separation in the gas phase based on boiling point and polarity. ajrconline.orgSeparation in the liquid phase based on partitioning between mobile and stationary phases. ajrconline.org
Common Detector Interface Electron Ionization (EI), Chemical Ionization (CI). asdlib.orgElectrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). researchgate.net
Primary Advantage High chromatographic resolution. nih.govNo need for derivatization, high sensitivity, and specificity. eurofins.com.au

X-ray Diffraction and Crystallographic Studies for Solid-State Structure Determination

X-ray diffraction (XRD) and single-crystal X-ray crystallography are the most powerful techniques for determining the precise three-dimensional arrangement of atoms in a solid-state material. ijpca.orgmdpi.com This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties. mdpi.comomu.edu.tr

For organotin(IV) compounds, the tin atom typically adopts a tetrahedral geometry resulting from sp3 hybridization. lupinepublishers.comrjpbcs.com However, due to the availability of empty 5d orbitals, the tin atom can expand its coordination number beyond four to five, six, or even seven. lupinepublishers.comrjpbcs.com In compounds of the general formula RnSnX4-n (where R is an organic group and X is an electronegative substituent like a halide or hydroxide), this expansion of the coordination sphere is common. rjpbcs.com

In the solid state, organotin halides and hydroxides often form associated structures. For example, dimethyltin (B1205294) difluoride forms sheet-like polymers. wikipedia.org For a compound like this compound, the presence of both chloro and hydroxyl groups would likely lead to a complex, extended structure in the solid state, stabilized by intermolecular interactions such as hydrogen bonding involving the hydroxyl groups. The coordination polyhedron around the tin atom would likely be a distorted trigonal bipyramid (5-coordinate) or an octahedron (6-coordinate). lupinepublishers.comnih.gov X-ray crystallographic studies on similar compounds, such as mono-n-butyltin complex [n-BuSn(HL)Cl2]·H2O, have shown hexacoordinated structures. nih.gov

Microscopic and Surface Analysis Methods for Material Characterization

While less common than chromatographic or spectroscopic methods for the routine analysis of organotin compounds in environmental samples, microscopic and surface analysis techniques can provide valuable information when these compounds are part of a material formulation. For instance, organotins are widely used as stabilizers in polyvinyl chloride (PVC). gelest.com

Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), often coupled with Energy-Dispersive X-ray Spectroscopy (EDX), could be used to investigate the morphology and elemental distribution of this compound if it were dispersed within a polymer matrix or other solid material. This would help in understanding how the additive is distributed and whether it forms aggregates, which can influence the material's properties. Atomic Force Microscopy (AFM) could provide high-resolution surface topographical information. However, specific research applying these microscopic techniques to this compound is not widely documented in the literature, which focuses primarily on its detection and quantification in environmental contexts.

Methodologies for Sample Preparation and Stability in Environmental Analysis

Proper sample preparation and ensuring analyte stability are critical for accurate and reliable quantification of this compound in environmental samples. rsc.orgrsc.org The concentration of an analyte can change between sampling and analysis due to chemical or biological degradation, volatilization, or adsorption to container walls. rsc.org

Sample Preparation: The analysis of organotin compounds from environmental matrices like water, soil, or sediment typically involves several steps. nih.gov

Extraction: The first step is to extract the organotin compounds from the sample matrix. This is commonly done using organic solvents, often with the aid of a complexing agent like tropolone. researchgate.net Solid-phase extraction (SPE) is also a widely used technique for extracting and pre-concentrating analytes from water samples. epa.govnih.gov

Cleanup: Biological and environmental samples often require a cleanup step to remove interfering substances. This can be achieved using materials like silica (B1680970) gel or alumina. nih.gov

Derivatization: As mentioned previously, for GC-based analysis, the extracted organotin compounds must be derivatized to increase their volatility. nih.gov

Sample Stability: The stability of the sample during transport and storage is paramount. rsc.org Key factors to control include:

Container: Using appropriate containers (e.g., amber glass to prevent photodegradation) is essential. rsc.org

Storage Conditions: Chemical and biological reactions can be slowed by cooling or freezing samples. rsc.org

Preservatives: Acidification of water samples can help to preserve the organotin species.

Holding Time: It is crucial to establish the maximum time a sample can be stored before analysis without significant degradation of the analyte. rsc.orgrsc.org

Computational and Theoretical Studies of Butylchlorodihydroxytin

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemistry, also known as molecular quantum mechanics, applies the principles of quantum mechanics to chemical systems to calculate electronic structure and properties. wikipedia.org The primary goal is to solve the Schrödinger equation for a molecule, which provides its wavefunction and energy. northwestern.edu From the wavefunction, numerous properties can be determined, including molecular geometry (bond lengths and angles), electronic energy, and the distribution of electron density through molecular orbitals. northwestern.edumdpi.com

For Butylchlorodihydroxytin, quantum chemical calculations can elucidate the nature of the covalent bonds involving the central tin atom. The tin atom in organotin(IV) compounds typically exhibits sp3 hybridization, leading to a tetrahedral geometry, although coordination numbers greater than four are frequently observed due to the availability of empty 5d orbitals. rjpbcs.comgelest.com Calculations can precisely model the geometry around the tin center, taking into account the butyl, chloro, and hydroxyl ligands.

Natural Bond Orbital (NBO) analysis, a common quantum chemical technique, can be employed to provide an intuitive picture of the bonding. nih.gov This analysis would quantify the hybridization of the tin atom and the nature of the Sn-C, Sn-Cl, and Sn-O bonds. It is expected that the Sn-C bond would be largely covalent and non-polar, while the Sn-Cl and Sn-O bonds would exhibit significant ionic character due to the higher electronegativity of chlorine and oxygen compared to tin. gelest.com This polarity influences the compound's reactivity.

Table 1: Calculated Structural and Electronic Properties of this compound

Parameter Calculated Value Method/Basis Set
Sn-C Bond Length ~2.15 Å RHF/def2-TZVP
Sn-Cl Bond Length ~2.38 Å RHF/def2-TZVP
Sn-O Bond Length ~2.05 Å RHF/def2-TZVP
C-Sn-Cl Bond Angle ~108.5° RHF/def2-TZVP
O-Sn-O Bond Angle ~95.0° RHF/def2-TZVP
Mulliken Charge on Sn +1.25 e NBO Analysis
Mulliken Charge on Cl -0.65 e NBO Analysis

Note: The values in this table are representative examples based on typical organotin structures and are for illustrative purposes.

Density Functional Theory (DFT) Applications to Reactivity and Catalytic Mechanisms

Density Functional Theory (DFT) is a class of quantum mechanical methods that has become a cornerstone of computational chemistry, particularly for studying the reactivity of complex molecules and modeling catalytic reaction pathways. mdpi.com DFT calculations are based on determining the electron density of a system rather than its full wavefunction, which makes it computationally more efficient for larger molecules while maintaining a high level of accuracy. mdpi.com

Organotin compounds, including mono- and diorganotins, are known to possess significant catalytic activities, for instance, in esterification and transesterification reactions. rjpbcs.com DFT can be used to model the mechanism of such catalytic processes. For this compound, a potential catalytic cycle could be investigated by calculating the energies of reactants, transition states, and products. This allows for the determination of activation energy barriers, which are crucial for understanding reaction rates and identifying the rate-limiting step. nih.gov

For example, in a transesterification reaction, DFT could model the coordination of an alcohol to the tin center, the subsequent nucleophilic attack on the ester, and the final release of the product. The calculations would reveal how the butyl, chloro, and hydroxyl ligands influence the Lewis acidity of the tin atom and its catalytic efficiency. The d-band model, often used for transition metals, provides a conceptual framework for understanding how the electronic properties of the tin center influence bond formation with reactants. nih.gov

Table 2: Hypothetical DFT-Calculated Energy Profile for a Catalytic Step

Species Relative Energy (kcal/mol) Description
Reactant Complex 0.0 Catalyst + Substrate
Transition State 1 (TS1) +15.5 Formation of intermediate
Intermediate -5.2 Covalently bound intermediate
Transition State 2 (TS2) +12.8 Product release
Product Complex -10.1 Catalyst + Product

Note: This table illustrates a hypothetical reaction energy profile for a single step in a catalytic cycle modeled using DFT.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Condensed Phase Behavior

Molecular Dynamics (MD) is a computational simulation technique used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the dynamic behavior of molecules, including conformational changes and intermolecular interactions in a condensed phase (e.g., in solution). nih.govresearchgate.net

For this compound, MD simulations can be used to understand its behavior in various environments. A simulation box containing multiple this compound molecules and a solvent (such as water or an organic solvent) can be set up to study processes like solvation, aggregation, and intermolecular hydrogen bonding. The hydroxyl groups of the molecule are capable of forming hydrogen bonds, which would strongly influence its solubility and interactions with polar solvents and other molecules. nih.gov

Analysis of MD trajectories can reveal the radial distribution functions between different atoms, providing a statistical picture of how molecules arrange themselves in solution. It can also be used to calculate interaction energies, quantifying the strength of van der Waals forces, electrostatic interactions, and hydrogen bonds between this compound and its surroundings. mdpi.com This is crucial for understanding how the compound behaves in a real-world system, beyond the static picture of a single isolated molecule.

Table 3: Simulated Intermolecular Interaction Energies in an Aqueous Environment

Interaction Type Average Energy (kJ/mol) Description
This compound - Water (H-Bond) -22.5 Hydrogen bonding between hydroxyl groups and water.
This compound - Water (VDW) -10.8 Van der Waals interactions.
This compound - Self (Aggregation) -15.2 Energy of interaction between two catalyst molecules.

Note: The data represents illustrative average interaction energies derived from a hypothetical MD simulation.

In Silico Prediction of Environmental Fate and Toxicological Profiles

In silico methods use computational models to predict the properties of chemicals, including their effects on human health and the environment, without conducting laboratory experiments. insilicomoleculardiscovery.com These approaches, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are becoming increasingly important for the risk assessment of chemicals. metu.edu.trfrontiersin.org These models mathematically relate the chemical structure of a compound to its biological activity or physical properties. insilicomoleculardiscovery.com

For this compound, in silico tools can be used to generate predictions for its environmental fate and potential toxicological endpoints. Environmental fate prediction involves assessing properties like biodegradability, bioaccumulation potential, and persistence in various environmental compartments (water, soil, air). nih.govnih.gov QSAR models trained on large datasets of known chemicals can estimate these properties based on the molecular fragments and physicochemical characteristics of this compound.

Similarly, toxicological profiles can be predicted by screening the molecule's structure against databases of known toxicophores (substructures associated with a specific toxic effect). europa.eu This can provide an early indication of potential hazards. For instance, models can predict endpoints such as acute oral toxicity (LD50), mutagenicity, or carcinogenicity. frontiersin.orgscispace.com These predictions are valuable for prioritizing chemicals for further experimental testing and for sustainable chemical design.

Table 4: Example of In Silico Predictions for this compound

Predicted Endpoint Predicted Value/Classification Model Type
Octanol-Water Partition Coefficient (logP) 2.5 QSPR
Aqueous Solubility (logS) -3.1 QSPR
Biodegradation Half-Life 150 days QSAR
Bioaccumulation Factor (BCF) 75 L/kg QSAR
Ames Mutagenicity Negative Structural Alert Analysis

Note: These predicted values are for illustrative purposes and represent typical outputs from in silico predictive models.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Butylchlorodihydroxytin in laboratory settings?

  • Methodological Answer : Synthesis typically involves controlled reactions between butyltin precursors and chlorinated oxidizing agents under inert atmospheres. Key steps include:

  • Reagent Preparation : Use anhydrous solvents (e.g., THF) to minimize hydrolysis of intermediates .
  • Reaction Conditions : Maintain temperatures between 0–5°C to prevent side reactions, with stoichiometric control of chlorine donors .
  • Purification : Column chromatography or recrystallization is recommended, followed by characterization via 119^{119}Sn NMR and FT-IR to confirm tin-chlorine bonding .

Q. How can researchers ensure the purity and structural integrity of this compound during synthesis?

  • Methodological Answer :

  • Analytical Techniques : Employ HPLC with UV-Vis detection (λ = 220–250 nm) to monitor reaction progress and detect impurities .
  • Validation : Cross-validate purity using elemental analysis (C/H/N/Sn/Cl ratios) and mass spectrometry (ESI-MS) to rule out byproducts .
  • Storage : Store under argon at –20°C to prevent oxidative degradation of the tin-chlorine bond .

Q. What analytical techniques are most effective for characterizing this compound’s molecular structure?

  • Methodological Answer :

  • Primary Methods : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural data, while 1^{1}H/13^{13}C/119^{119}Sn NMR confirms bonding environments .
  • Complementary Techniques : Raman spectroscopy identifies vibrational modes of Sn–Cl bonds, and thermogravimetric analysis (TGA) assesses thermal stability .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in reported stability data of this compound under varying environmental conditions?

  • Methodological Answer :

  • Controlled Replication : Standardize humidity (e.g., 30–90% RH) and temperature (e.g., 25°C vs. 40°C) across labs to isolate degradation pathways .
  • Advanced Analytics : Use synchrotron-based X-ray absorption spectroscopy (XAS) to track tin oxidation states over time, paired with kinetic modeling to compare degradation rates .
  • Meta-Analysis : Apply multivariate regression to published datasets, identifying covariates (e.g., solvent polarity, light exposure) that explain variability .

Q. How can researchers design experiments to elucidate the mechanistic pathways of this compound’s reactivity in complex biological systems?

  • Methodological Answer :

  • Model Systems : Use in vitro hepatocyte cultures to assess metabolic pathways (e.g., cytochrome P450-mediated oxidation) and compare with computational docking studies (e.g., AutoDock Vina) to predict binding affinities .
  • Isotopic Labeling : Synthesize 13^{13}C-labeled this compound to track metabolic intermediates via LC-MS/MS .
  • Contradiction Analysis : Replicate conflicting studies with standardized cell lines (e.g., HepG2 vs. primary cells) to identify cell-type-specific effects .

Q. What statistical approaches are recommended for analyzing contradictory toxicity data of this compound across different in vitro models?

  • Methodological Answer :

  • Heterogeneity Testing : Use Cochran’s Q-test to assess variability between studies, followed by subgroup analysis (e.g., cell viability assays vs. apoptosis markers) .
  • Dose-Response Modeling : Apply benchmark dose (BMD) software to reconcile EC50_{50} values, accounting for assay sensitivity (e.g., MTT vs. ATP luminescence) .
  • Machine Learning : Train random forest models on toxicity datasets to identify overlooked confounders (e.g., serum concentration in culture media) .

Data Management and Reproducibility

Q. How should researchers document experimental parameters to ensure reproducibility in this compound studies?

  • Methodological Answer :

  • Detailed Metadata : Report exact reagent grades (e.g., ≥99.9% purity), equipment calibration logs, and environmental conditions (e.g., ambient O2_2 levels) in supplementary materials .
  • Open Data : Deposit raw spectra, chromatograms, and crystallographic files (e.g., .cif) in repositories like Zenodo or ICSPA for peer validation .

Q. What frameworks are effective for integrating contradictory findings into a cohesive literature review on this compound?

  • Methodological Answer :

  • Systematic Review Protocols : Follow PRISMA guidelines to map evidence gaps, emphasizing studies with transparent method sections .
  • Contradiction Matrix : Tabulate conflicting results (e.g., catalytic efficiency vs. inhibitory effects) alongside methodological variables (e.g., pH, ionic strength) to identify critical factors .

Ethical and Reporting Standards

Q. How can researchers address potential biases in this compound’s bioactivity studies?

  • Methodological Answer :

  • Blinding : Implement double-blinding in cell-based assays to minimize observer bias .
  • Negative Controls : Include tin-free analogs and solvent controls to distinguish compound-specific effects .
  • Conflict Disclosure : Declare funding sources (e.g., industry vs. academic grants) in compliance with ICMJE guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.